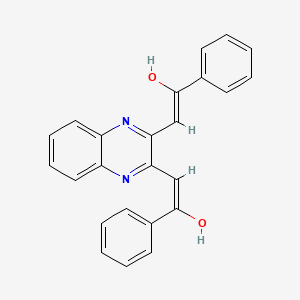
N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide, also known as QL-XII-47, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide has been shown to inhibit the activity of HDACs and PTPs by binding to the active site of these enzymes. This leads to alterations in gene expression and cell signaling, which can ultimately lead to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide has a cytotoxic effect on various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide has been shown to have anti-inflammatory effects in animal models of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide is its specificity for HDACs and PTPs, which may make it a promising candidate for the development of targeted therapies for cancer and autoimmune disorders. However, its cytotoxic effects on normal cells may limit its potential use as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide. One possible direction is the development of more potent analogs of N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide that have improved specificity and lower toxicity. Another direction is the investigation of N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide as a potential treatment for other diseases such as neurodegenerative disorders and viral infections. Finally, the development of new methods for the synthesis of N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide and its analogs may also be an area of future research.
Conclusion:
In conclusion, N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide is a chemical compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its ability to inhibit the activity of HDACs and PTPs makes it a promising candidate for the development of targeted therapies for cancer and autoimmune disorders. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-quinolinethiol, which is then reacted with 2-fluorobenzoyl chloride to obtain N-(2-fluorophenyl)-2-(2-quinolinylthio)acetamide. This intermediate compound is then reacted with butanoyl chloride in the presence of triethylamine to obtain the final product, N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-2-(2-quinolinylthio)butanamide has been studied for its potential applications as an anticancer agent, as well as its ability to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs). HDACs are enzymes that play a role in gene expression and have been implicated in various diseases such as cancer, while PTPs are involved in cell signaling and have been linked to autoimmune disorders.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-quinolin-2-ylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-2-17(19(23)22-16-10-6-4-8-14(16)20)24-18-12-11-13-7-3-5-9-15(13)21-18/h3-12,17H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDCQCKZQFMUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1F)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-quinolin-2-ylsulfanylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(methoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6061335.png)
![N-(2-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6061344.png)
![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B6061356.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6061360.png)
![1-(2-methoxy-5-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6061364.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-phenoxyacetamide](/img/structure/B6061372.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6061381.png)
![1-[1-(1-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6061383.png)
![2-[1-(3-thienylmethyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6061390.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)hexanamide](/img/structure/B6061398.png)
![2-[(4-fluorophenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6061409.png)
![1-(2-hydroxyphenyl)ethanone [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6061411.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B6061427.png)